molecular formula C11H22N2O3 B4448427 N-cyclohexyl-N'-(2,2-dimethoxyethyl)urea

N-cyclohexyl-N'-(2,2-dimethoxyethyl)urea

Cat. No.: B4448427
M. Wt: 230.30 g/mol
InChI Key: WWSDGVBVOFYWGW-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(2,2-dimethoxyethyl)urea is a urea derivative featuring a cyclohexyl group on one nitrogen atom and a 2,2-dimethoxyethyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name

1-cyclohexyl-3-(2,2-dimethoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-15-10(16-2)8-12-11(14)13-9-6-4-3-5-7-9/h9-10H,3-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSDGVBVOFYWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1CCCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-cyclohexyl-N'-(2,2-dimethoxyethyl)urea with selected analogs based on substituents, molecular weight, and key properties:

Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cyclohexyl / 2,2-dimethoxyethyl C₁₁H₂₂N₂O₃ ~242.3 (calc.) Predicted higher polarity due to dimethoxy group; potential use in drug synthesis
N'-cyclohexyl-N,N-diethylurea Cyclohexyl / N,N-diethyl C₁₁H₂₂N₂O 198.3 Lower polarity; used as a chemical intermediate
N-cyclohexyl-N'-(2-hydroxyphenyl)urea Cyclohexyl / 2-hydroxyphenyl C₁₃H₁₈N₂O₂ 234.3 Hydrogen-bond donor; crystallographic studies
N,N-dimethoxy-N'-(4-nitrophenyl)urea N,N-dimethoxy / 4-nitrophenyl C₉H₁₁N₃O₅ 241.2 Electron-withdrawing nitro group; synthetic intermediate
N-cyclohexyl-N'-(10-nonadecyl)urea Cyclohexyl / long alkyl chain C₂₆H₅₀N₂O 406.7 Hydrophobic; impurity in guanidinium synthesis
N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea Cyclohexyl / polyhydroxyethyl C₁₁H₂₂N₂O₄ 246.3 High solubility in polar solvents; biomedical applications

Key Differences in Physicochemical Properties

  • Polarity and Solubility : The dimethoxyethyl group in the target compound enhances polarity compared to alkyl-substituted analogs like N'-cyclohexyl-N,N-diethylurea , but reduces hydrogen-bonding capacity relative to hydroxyl-containing derivatives (e.g., N-cyclohexyl-N'-(2-hydroxyphenyl)urea ).
  • Stability : Alkoxy groups (e.g., dimethoxy) may improve hydrolytic stability compared to esters or amides, as seen in N,N-dimethoxy-N'-(4-nitrophenyl)urea .
  • Crystallinity : Cyclohexyl groups often impart rigidity, as observed in N,N′-dicyclohexyl-N-(phthaloylglycyl)urea , which forms hydrogen-bonded crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N'-(2,2-dimethoxyethyl)urea
Reactant of Route 2
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N-cyclohexyl-N'-(2,2-dimethoxyethyl)urea

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